![molecular formula C10H6F4O2 B1273067 4-Allyl-2,3,5,6-tetrafluorobenzoic acid CAS No. 79538-02-6](/img/structure/B1273067.png)
4-Allyl-2,3,5,6-tetrafluorobenzoic acid
Overview
Description
4-Allyl-2,3,5,6-tetrafluorobenzoic acid is a chemical compound with the CAS Number: 79538-02-6 . It has a molecular weight of 234.15 and its IUPAC name is 4-allyl-2,3,5,6-tetrafluorobenzoic acid .
Molecular Structure Analysis
The InChI code for 4-Allyl-2,3,5,6-tetrafluorobenzoic acid is 1S/C10H6F4O2/c1-2-3-4-6 (11)8 (13)5 (10 (15)16)9 (14)7 (4)12/h2H,1,3H2, (H,15,16) . The Canonical SMILES is C=CCC1=C (C (=C (C (=C1F)F)C (=O)O)F)F .Physical And Chemical Properties Analysis
4-Allyl-2,3,5,6-tetrafluorobenzoic acid is a solid-powder . It has a boiling point of 89-90 . The compound has a topological polar surface area of 37.3 Ų and a complexity of 268 .Scientific Research Applications
Synthesis of Molecular Compounds and Coordination Polymers
4-Allyl-2,3,5,6-tetrafluorobenzoic acid (4-Afb) has been used in the synthesis of a series of molecular compounds and coordination polymers with Zn2+, Mn2+, Cd2+, Eu3+, and Tb3+ . These compounds have various compositions and structures, depending on crystallization conditions .
Photoluminescent Properties
The photoluminescent properties of the complexes formed with 4-Afb and Zn2+, Mn2+, Cd2+, Eu3+, and Tb3+ have been studied . This could have potential applications in the field of optoelectronics.
Structure-Forming Effects of Non-Covalent Interactions
The structure-forming effects of non-covalent interactions can be possibly used for preorganizing reactive functional groups in the crystal . This could be beneficial in the field of crystal engineering and material science.
Preparation of Organotin (IV) Derivatives
Although not directly related to 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, its close relative 2,3,4,5-Tetrafluorobenzoic acid has been used in the preparation of a series of new organotin (IV) 2,3,4,5-tetrafluorobenzoic acid derivatives . It’s possible that 4-Allyl-2,3,5,6-tetrafluorobenzoic acid could have similar applications.
Control of Physicochemical Properties
The combination of aromatic ligands with electron-donating substituents and aromatic ligands with acceptor substituents, manifesting high probability of structure-forming effects of non-covalent interactions, is a promising approach for the control of physicochemical properties .
Development of Functional Materials
The development of new approaches to the targeted synthesis of compounds is a key area of research in the preparation of functional materials . 4-Allyl-2,3,5,6-tetrafluorobenzoic acid could potentially play a role in this field.
Safety And Hazards
properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-prop-2-enylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c1-2-3-4-6(11)8(13)5(10(15)16)9(14)7(4)12/h2H,1,3H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INABVTWXXDFTOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381398 | |
Record name | 4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |
CAS RN |
79538-02-6 | |
Record name | 4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.